[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
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Overview
Description
The compound “[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common techniques used in the synthesis include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl and carbonyl groups.
Substitution Reactions: To replace specific atoms or groups with desired functional groups.
Protection and Deprotection Steps: To protect sensitive functional groups during intermediate steps and then remove the protecting groups at the end.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Hydrolysis: Breaking down of ester or ether bonds in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development due to its complex structure and potential biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and stereocenters. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C48H68Cl2O17 |
---|---|
Molecular Weight |
987.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C48H68Cl2O17/c1-11-27-20-23(4)30(52)16-14-13-15-28(21-62-47-42(61-10)39(57)41(26(7)63-47)65-45(60)32-29(12-2)33(49)36(54)34(50)35(32)53)44(59)64-31(25(6)51)18-17-22(3)19-24(5)40(27)66-46-38(56)37(55)43(58)48(8,9)67-46/h13-15,17,19-20,25-27,30-31,37-43,46-47,51-58H,11-12,16,18,21H2,1-10H3/b14-13-,22-17-,23-20-,24-19-,28-15-/t25-,26-,27+,30+,31+,37+,38-,39+,40+,41-,42+,43-,46-,47-/m1/s1 |
InChI Key |
MWZWKUKATWMWGS-QHOKFDFUSA-N |
Isomeric SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C\C=C(/C(=O)O[C@@H](C/C=C(\C=C(/[C@@H]1O[C@H]2[C@@H]([C@@H]([C@H](C(O2)(C)C)O)O)O)\C)/C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Origin of Product |
United States |
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